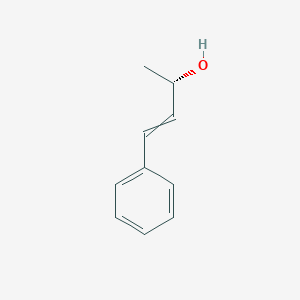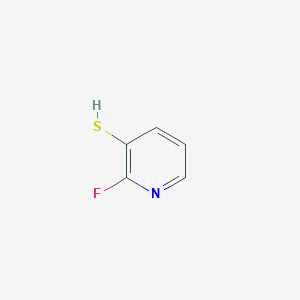
2-Fluoropyridine-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoropyridine-3-thiol is a heterocyclic compound that features a fluorine atom and a thiol group attached to a pyridine ring. This compound is of significant interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of both fluorine and sulfur atoms in the molecule imparts distinct reactivity and stability characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoropyridine-3-thiol typically involves the introduction of a fluorine atom and a thiol group onto a pyridine ring. One common method is the nucleophilic substitution reaction, where a precursor pyridine compound is treated with a fluorinating agent and a thiolating agent under controlled conditions. For example, 3-bromo-2-nitropyridine can react with a fluoride source in the presence of a thiolating agent to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The use of efficient fluorinating and thiolating agents, along with optimized reaction conditions, is crucial for industrial synthesis.
化学反应分析
Types of Reactions
2-Fluoropyridine-3-thiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group in precursor compounds can be reduced to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium fluoride (NaF) and thiolating agents like thiourea are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Disulfides or sulfonic acids.
Reduction: Aminopyridines.
科学研究应用
2-Fluoropyridine-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.
作用机制
The mechanism of action of 2-Fluoropyridine-3-thiol involves its interaction with molecular targets through its fluorine and thiol groups. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the thiol group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Fluoropyridine: Lacks the thiol group, making it less reactive in certain contexts.
3-Fluoropyridine: Fluorine atom is positioned differently, affecting its reactivity and applications.
2-Mercaptopyridine: Contains a thiol group but lacks the fluorine atom, resulting in different chemical properties.
Uniqueness
2-Fluoropyridine-3-thiol is unique due to the simultaneous presence of both fluorine and thiol groups, which imparts distinct reactivity and stability. This combination makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex molecules.
属性
IUPAC Name |
2-fluoropyridine-3-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNS/c6-5-4(8)2-1-3-7-5/h1-3,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPWISFXXQYWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
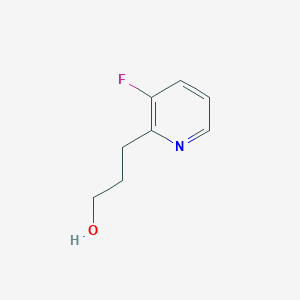
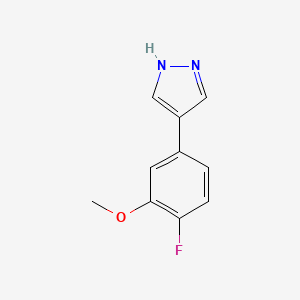
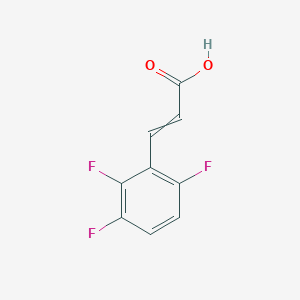
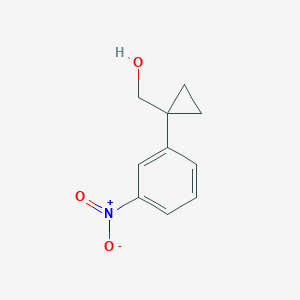
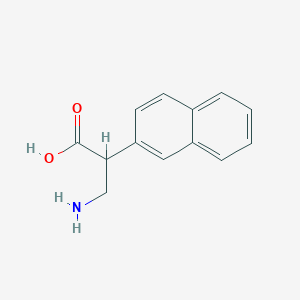
![1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B8066185.png)
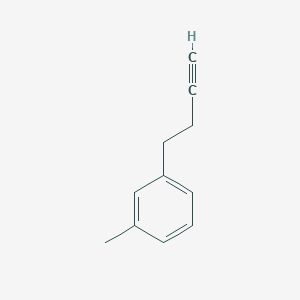
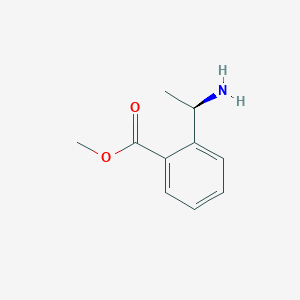
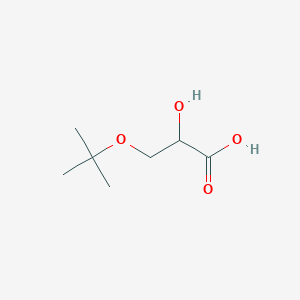
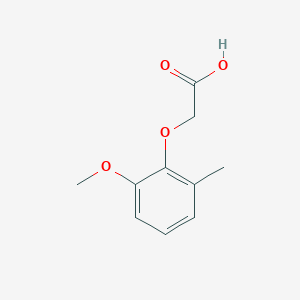
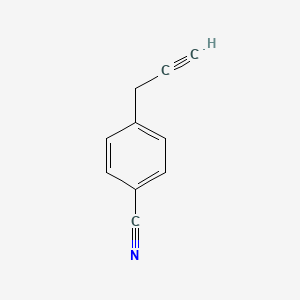
![methyl 2-[(1S)-1-aminoethyl]benzoate](/img/structure/B8066243.png)
